molecular formula C21H21NO B8330596 2,5-Diphenyl-3-piperidinofuran

2,5-Diphenyl-3-piperidinofuran

Cat. No.: B8330596
M. Wt: 303.4 g/mol
InChI Key: NVPZVAGUXFLJSE-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-piperidinofuran is a substituted furan derivative featuring phenyl groups at the 2- and 5-positions of the furan ring and a piperidine moiety at the 3-position. The compound’s structure combines aromatic and heterocyclic components, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

1-(2,5-diphenylfuran-3-yl)piperidine

InChI

InChI=1S/C21H21NO/c1-4-10-17(11-5-1)20-16-19(22-14-8-3-9-15-22)21(23-20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2

InChI Key

NVPZVAGUXFLJSE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Dihydrofuran Family

Compound : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960)

  • Substituents : Four phenyl groups (2,2,5,5-positions), two bromine atoms (3,4-positions), and a partially saturated furan ring.
  • Key Features: Hexasubstituted dihydrofuran core with Br⋯Br contacts (3.443 Å) and C—H⋯H interactions (2.25–2.34 Å) stabilizing the crystal lattice . Steric hindrance from tetraphenyl groups reduces conformational flexibility compared to 2,5-Diphenyl-3-piperidinofuran.
  • Reactivity: Bromine atoms enable halogen bonding and nucleophilic substitution, unlike the non-halogenated target compound.

Table 1: Substituent Comparison

Compound Furan Ring Substitution Key Functional Groups Heterocyclic Moiety
This compound 2,5-diphenyl Piperidine (3-position) Furan
3,4-Dibromo-tetraphenyl-dihydrofuran 2,2,5,5-tetraphenyl, 3,4-dibromo Bromine, phenyl Dihydrofuran
2-(5-Methylfuran-2-yl)piperidin-3-ol () 5-methylfuran Hydroxyl (piperidine) Piperidine

Piperidine-Containing Analogues

Compound : 2-(5-Methylfuran-2-yl)piperidin-3-ol ()

  • Substituents : Methyl group at furan 5-position, hydroxyl at piperidine 3-position.
  • Key Features: Smaller substituents (methyl vs. phenyl) reduce steric hindrance, enhancing solubility. Hydroxyl group enables hydrogen bonding, contrasting with the non-polar phenyl groups in the target compound.

Compound : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-amine ()

  • Substituents : Dimethylfuran linked to a pyrazole-amine.
  • Key Features :
    • Pyrazole introduces hydrogen-bonding capability and aromaticity, differing from the piperidine’s basicity.
    • Dimethyl groups lower melting points compared to diphenyl derivatives.

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Solubility Key Interactions
This compound ~331 (estimated) Low (lipophilic) π-π stacking, van der Waals
3,4-Dibromo-tetraphenyl-dihydrofuran 624.2 Very low Br⋯Br, C—H⋯H
2-(5-Methylfuran-2-yl)piperidin-3-ol ~181 Moderate Hydrogen bonding

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